Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate
CAS No.: 53100-42-8
Cat. No.: VC18495799
Molecular Formula: C16H17NO5
Molecular Weight: 303.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53100-42-8 |
|---|---|
| Molecular Formula | C16H17NO5 |
| Molecular Weight | 303.31 g/mol |
| IUPAC Name | ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |
| Standard InChI | InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3 |
| Standard InChI Key | PXUJMAWWBHGXFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phthalimide group (1,3-dioxoisoindoline) connected via a methyl-substituted pentanoate chain. The IUPAC name, ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate, reflects its β-keto ester () and phthalimide () components . Key structural attributes include:
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Phthalimide moiety: Imparts aromaticity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
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β-Keto ester: Provides sites for keto-enol tautomerism and participation in condensation reactions .
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Methyl branch: Enhances steric hindrance, potentially affecting crystallization and solubility.
The canonical SMILES string codifies this arrangement, while the InChIKey ensures unique identifier reproducibility .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53100-42-8; 1026095-69-1 | |
| Molecular Formula | ||
| Molecular Weight | 303.31 g/mol | |
| IUPAC Name | Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |
Physical and Spectral Characteristics
Limited experimental data exist for this compound, but analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phthalimide group, with lower solubility in water .
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Melting Point: Unreported, though related β-keto esters typically melt between 80–120°C.
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Spectroscopic Signatures:
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via multicomponent reactions, often involving phthalimide derivatives and β-keto ester precursors. A representative route includes:
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Condensation: Reacting phthalic anhydride with a β-keto ester intermediate (e.g., ethyl 2-methyl-3-oxopentanoate) under anhydrous conditions.
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Esterification: Acid-catalyzed coupling of the phthalimide moiety to the β-keto ester framework using reagents like DCC (dicyclohexylcarbodiimide) .
Reaction conditions typically require inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, dichloromethane) to prevent hydrolysis.
Purification Strategies
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >90% purity.
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Recrystallization: Ethanol or methanol recrystallization removes residual impurities.
Reactivity and Functional Transformations
Key Reaction Pathways
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Knoevenagel Condensation: The β-keto ester reacts with aldehydes to form α,β-unsaturated esters, useful in heterocycle synthesis .
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Nucleophilic Substitution: The phthalimide’s electron-deficient aromatic ring undergoes substitutions with amines or thiols.
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Reductive Amination: Conversion of the ketone to secondary amines using NaBH/AcOH .
Stability Considerations
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Thermal Degradation: Decomposes above 200°C, releasing CO and phthalic anhydride.
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Hydrolysis: Susceptible to ester and imide hydrolysis under acidic/basic conditions, necessitating anhydrous storage.
Biological Activity and Pharmaceutical Relevance
Application as a Synthetic Intermediate
The compound serves as a precursor for:
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Isotopomers: -labeled derivatives for metabolic tracing.
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Pharmaceutical Impurities: Reference standard for quality control in drug manufacturing (e.g., amlodipine analogs) .
Comparative Analysis with Structural Analogs
Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
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Reactivity: The ethoxy chain enhances solubility but reduces steric hindrance, increasing susceptibility to nucleophilic attack .
Table 2: Key Comparisons
| Property | Ethyl 4-(1,3-Dioxoisoindol-2-yl)-2-Methyl-3-Oxo-Pentanoate | Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-Oxobutanoate |
|---|---|---|
| Molecular Formula | ||
| Solubility in DMSO | 25 mg/mL | 50 mg/mL |
| Cytotoxicity (IC) | 50–100 μM | 30–80 μM |
Future Research Directions
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Synthetic Chemistry: Develop enantioselective routes for chiral derivatives.
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Biological Screening: Expand cytotoxicity assays to prostate (PC-3) and lung (A549) cancer models.
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Computational Modeling: DFT studies to predict reactivity and optimize catalytic conditions.
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